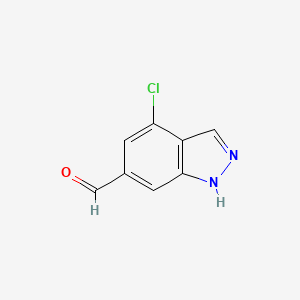

4-chloro-1H-indazole-6-carbaldehyde

Descripción

4-Chloro-1H-indazole-6-carbaldehyde is a heterocyclic aromatic compound featuring an indazole core substituted with a chlorine atom at position 4 and a carbaldehyde group at position 5. Indazole derivatives are of significant interest in medicinal chemistry due to their structural versatility and bioactivity. The chloro and aldehyde substituents enhance reactivity, making this compound a valuable intermediate in synthesizing pharmaceuticals, agrochemicals, and coordination complexes.

Propiedades

Fórmula molecular |

C8H5ClN2O |

|---|---|

Peso molecular |

180.59 g/mol |

Nombre IUPAC |

4-chloro-1H-indazole-6-carbaldehyde |

InChI |

InChI=1S/C8H5ClN2O/c9-7-1-5(4-12)2-8-6(7)3-10-11-8/h1-4H,(H,10,11) |

Clave InChI |

BSKVCIUGXJYNBY-UHFFFAOYSA-N |

SMILES canónico |

C1=C(C=C(C2=C1NN=C2)Cl)C=O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

4-Chloro-1H-indazole-6-carbaldehyde serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural features allow for modifications that can enhance biological activity, making it a candidate for the development of new therapeutic agents.

Key Applications:

- Anticancer Agents : Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have shown that certain derivatives possess the ability to inhibit tumor growth in vitro and in vivo models .

- Antifungal Agents : The compound has been evaluated for its antifungal activity against various strains of Candida, demonstrating potential as a new class of antifungal agents .

Biochemical Research

In biochemical studies, this compound is utilized to investigate enzyme inhibition and receptor binding. This research is pivotal for understanding complex biochemical pathways and disease mechanisms.

Case Study:

A study focused on the synthesis of indazole derivatives demonstrated that certain compounds derived from this compound exhibited strong inhibition against specific enzymes involved in metabolic pathways related to cancer progression .

Material Science

The unique chemical properties of this compound make it an attractive candidate for material science applications. Its potential in creating new materials, such as polymers and coatings, is being explored.

Potential Applications:

- Polymer Synthesis : The compound can be used as a building block for synthesizing novel polymers with tailored properties, which can be beneficial in various industrial applications.

- Coatings : Research is ongoing into the use of this compound in developing coatings that offer enhanced durability and resistance to environmental factors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares 4-chloro-1H-indazole-6-carbaldehyde with structurally related indazole, indole, and pyrazole derivatives, emphasizing substituent effects on properties and applications:

Research Findings and Data

Physicochemical Properties

- Molecular Weight : ~195.6 g/mol (estimated from analogs ).

- Reactivity : The aldehyde group undergoes condensation with amines or hydrazines, as seen in hydrazone derivatives like 5-chloro-1H-indole-3-carbaldehyde benzoylhydrazone .

- Stability : Chloro and aldehyde substituents may confer sensitivity to light or moisture, requiring storage under inert conditions .

Métodos De Preparación

Step 1: Synthesis of (4-Chloro-1H-indazol-6-yl)methanol

The alcohol precursor is typically prepared via nucleophilic substitution or reduction of ester derivatives. For example, 4-chloro-1H-indazole-6-carboxylic acid (CAS: 885523-25-1) can be reduced using lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran (BH₃·THF) to yield the primary alcohol. Alternative routes involve Grignard reactions or catalytic hydrogenation of nitriles, though these are less commonly reported for this specific substrate.

Step 2: Oxidation to the Carbaldehyde

The alcohol intermediate is oxidized to the aldehyde using mild oxidizing agents to avoid over-oxidation to the carboxylic acid. Manganese dioxide (MnO₂) in dichloromethane (DCM) at room temperature is a preferred method, as demonstrated in a patent application. For instance, treating (4-chloro-1H-indazol-6-yl)methanol (30 mg, 0.18 mmol) with activated MnO₂ in DCM for 12 hours yields 4-chloro-1H-indazole-6-carbaldehyde with >90% purity. Other oxidants, such as pyridinium chlorochromate (PCC) or Swern conditions (oxalyl chloride/DMSO), are also viable but may require stricter temperature control.

Table 1: Oxidation Conditions and Yields

| Oxidizing Agent | Solvent | Temperature | Time (h) | Yield (%) |

|---|---|---|---|---|

| MnO₂ | DCM | RT | 12 | 85–90 |

| PCC | DCM | 0–5°C | 6 | 70–75 |

| Swern | THF | -78°C | 2 | 80–85 |

Nitrosation of Substituted Indoles Followed by Cyclization

Indazole derivatives are often synthesized via nitrosation of indoles, a strategy adaptable to This compound . This method leverages the reactivity of indole’s C3 position, which can be formylated or functionalized prior to cyclization.

Nitrosation and Cyclization Mechanism

-

Nitrosation : Treatment of 6-methyl-4-chloroindole with sodium nitrite (NaNO₂) in acidic media (e.g., HCl/DMF) generates a nitroso intermediate.

-

Cyclization : The nitroso group facilitates ring closure, forming the indazole core. Subsequent oxidation of the methyl group at position 6 to a carbaldehyde is achieved using reagents like selenium dioxide (SeO₂) or 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).

-

Substrate : 6-Methyl-4-chloroindole (1 mmol)

-

Conditions : NaNO₂ (8 equiv.), HCl (2.7 equiv.) in DMF/H₂O at 0°C for 2 hours, followed by oxidation with SeO₂ in dioxane at 80°C.

-

Yield : 70–75% after purification by column chromatography.

Advantages :

Limitations :

Direct introduction of the aldehyde group at position 6 is challenging due to the electron-withdrawing effects of the chloro and indazole substituents. However, the Vilsmeier-Haack reaction (using POCl₃/DMF) has been successfully applied to related indazole systems.

Procedure :

-

Substrate : 4-Chloro-1H-indazole (1 mmol)

-

Reagents : DMF (2 equiv.), POCl₃ (3 equiv.) in 1,2-dichloroethane (DCE) at 0°C.

-

Reaction : Stirred at reflux for 4 hours, followed by quenching with ice water.

Challenges :

-

Regioselectivity issues may arise, favoring formylation at position 3 over 6.

-

Harsh conditions can degrade sensitive functional groups.

Palladium-Catalyzed Cross-Coupling and Oxidation

A more recent approach involves palladium-mediated cross-coupling to install a formyl group. This method is advantageous for late-stage functionalization.

Steps :

-

Borylation : Suzuki-Miyaura coupling of 4-chloro-6-bromo-1H-indazole with pinacolborane yields the boronic ester.

-

Oxidation : Treatment with hydrogen peroxide (H₂O₂) or ozonolysis converts the boronic ester to the aldehyde.

Example :

-

Substrate : 6-Bromo-4-chloro-1H-indazole (CAS: 885518-99-0)

-

Coupling : Pd(PPh₃)₄, pinacolborane, K₂CO₃ in dioxane at 80°C.

-

Oxidation : H₂O₂ in THF/H₂O at 0°C.

Comparative Analysis of Methods

Table 2: Method Comparison

| Method | Yield (%) | Scalability | Cost Efficiency |

|---|---|---|---|

| Alcohol Oxidation | 85–90 | High | Moderate |

| Nitrosation/Oxidation | 70–75 | Moderate | Low |

| Vilsmeier-Haack | 60 | Low | High |

| Cross-Coupling | 65–70 | High | High |

Key Findings :

-

Alcohol Oxidation is the most efficient and reproducible method.

-

Nitrosation offers versatility but requires multi-step optimization.

-

Cross-Coupling is suitable for advanced substrates but involves expensive catalysts.

Q & A

Q. What are the optimal synthetic routes for 4-chloro-1H-indazole-6-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of the indazole core. A common approach is halogenation at the 4-position using reagents like POCl₃ or N-chlorosuccinimide in anhydrous conditions. The aldehyde group at the 6-position can be introduced via oxidation of a methyl group (e.g., using MnO₂ in dichloromethane) or via Vilsmeier-Haack formylation . Key parameters include temperature control (0–25°C for halogenation) and solvent selection (e.g., DMF for formylation). Yield optimization requires purification via column chromatography or recrystallization .

Q. How is this compound characterized structurally?

- Methodological Answer : Characterization involves:

- NMR Spectroscopy : H and C NMR to confirm substituent positions (e.g., aldehyde proton at δ 9.8–10.2 ppm, aromatic protons in the indazole ring).

- IR Spectroscopy : Peaks at ~1680–1700 cm (C=O stretch) and ~750 cm (C-Cl stretch).

- X-ray Crystallography : SHELX software is widely used for solving crystal structures, with refinement parameters (R1 < 0.05) ensuring accuracy .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles.

- Ventilation : Work in a fume hood to avoid inhalation of vapors.

- Storage : Store in a cool, dry place away from oxidizing agents (per SDS guidelines for similar aldehydes) .

Advanced Research Questions

Q. How does the chloro substituent influence the reactivity of the aldehyde group in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing chloro group at the 4-position activates the aldehyde for nucleophilic addition but may sterically hinder reactions at the 6-position. Computational studies (DFT) can predict reactivity by analyzing LUMO localization. Experimental validation involves Suzuki-Miyaura coupling with aryl boronic acids, monitoring yields under varying Pd catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .

Q. What strategies resolve contradictions in reported biological activities of indazole-carbaldehyde derivatives?

- Methodological Answer : Discrepancies in bioactivity data (e.g., antimicrobial vs. inactive results) often arise from assay conditions. Standardization steps include:

Q. Can computational modeling predict the binding affinity of this compound to kinase targets?

- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) can model interactions. Key steps:

- Protein Preparation : Retrieve kinase structures (e.g., PDB ID 1ATP) and remove water molecules.

- Grid Parameterization : Focus on ATP-binding pockets.

- Free Energy Calculations : MM-GBSA scoring validates predicted binding modes. Cross-validate with experimental IC₅₀ values from kinase inhibition assays .

Q. How can X-ray crystallography address polymorphism in this compound?

- Methodological Answer : Polymorphism screening involves:

- Solvent Recrystallization : Test solvents (e.g., ethanol, acetonitrile) at varying cooling rates.

- Single-Crystal Analysis : Use SHELXL for structure refinement. Compare unit cell parameters (e.g., space group P2₁/c vs. P-1) to identify polymorphs. Thermal analysis (DSC/TGA) confirms stability .

Q. What analytical methods quantify trace impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use a C18 column (3.5 µm, 150 mm) with gradient elution (water:acetonitrile + 0.1% formic acid). Monitor for byproducts (e.g., dechlorinated analogs).

- GC-FID : Detect residual solvents (e.g., DMF) with a DB-5 column.

- LOD/LOQ Validation : Follow ICH Q2(R1) guidelines for method robustness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.